![molecular formula C16H24N2O2 B7896440 [(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7896440.png)
[(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid
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Overview
Description
[(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of the piperidine ring in this compound makes it a significant building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid typically involves the reaction of piperidine derivatives with benzyl halides and amino acids.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds .
Scientific Research Applications
Overview
[(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid is a piperidine derivative that has gained attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound is primarily explored for its applications in chemistry , biology , and medicine .
Chemistry
- Building Block in Organic Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. A study showed its effectiveness against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Bacillus subtilis | 75 |
Escherichia coli | <125 |
Pseudomonas aeruginosa | 150 |
These results suggest its potential use as an antimicrobial agent, particularly against Gram-positive bacteria.
- Antiviral Properties : Preliminary studies have indicated that derivatives of piperidine, including this compound, may inhibit the replication of certain viruses, such as influenza. Although specific data on this compound is limited, structural analogs have shown low micromolar activity against viral strains.
Medicine
- Potential Therapeutic Applications : The compound is being explored for its therapeutic potential in drug development. Its ability to interact with various biological targets may lead to the development of new medications for treating infections or other diseases .
Case Study 1: Antimicrobial Efficacy
A recent investigation tested the antimicrobial properties of this compound against multiple bacterial strains. The findings confirmed that it effectively inhibited growth, particularly in Bacillus subtilis and Escherichia coli, suggesting a broad spectrum of antimicrobial activity.
Case Study 2: Antiviral Potential
In vitro studies assessed the antiviral potential of piperidine derivatives similar to this compound. These studies indicated that modifications in the piperidine structure could enhance antiviral activity, warranting further exploration of this compound's efficacy against viral infections.
Mechanism of Action
The mechanism of action of [(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets in the body. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
N-Benzylpiperidine: A piperidine derivative with a benzyl group attached to the nitrogen atom.
Piperine: An alkaloid found in black pepper with a piperidine ring structure.
Uniqueness
[(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research .
Biological Activity
[(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This compound, characterized by a piperidine ring, a benzyl group, and an acetic acid moiety, has been studied for its interactions with various receptors and its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C15H20N2O2, with a molar mass of 262.35 g/mol. Its structure can be described as follows:
- Piperidine Ring : A six-membered nitrogen-containing heterocycle that contributes to the compound's basicity and ability to interact with biological targets.
- Benzyl Group : Enhances lipophilicity, allowing better membrane penetration.
- Acetic Acid Moiety : Provides potential for ionic interactions with biological macromolecules.
Receptor Interactions
Research has indicated that this compound exhibits significant binding affinity at various receptors, particularly muscarinic acetylcholine receptors (mAChRs). These interactions are crucial for modulating neurotransmitter systems, which can have implications in treating neurological disorders.
- Muscarinic Receptors : The compound has been studied as an antagonist of muscarinic receptors, suggesting potential applications in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Enzyme Inhibition
The compound has shown promise in inhibiting cholinesterase enzymes (AChE and BuChE), which are critical in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Anticancer Activity
In vitro studies have demonstrated that derivatives of piperidine compounds, including those similar to this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, one study showed improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
Neuroprotective Effects
A recent study highlighted the neuroprotective potential of piperidine derivatives against oxidative stress-induced neuronal damage. The compound was found to possess antioxidant properties, which may contribute to its neuroprotective effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. SAR studies suggest that the presence of the benzyl group and specific substitutions on the piperidine ring significantly enhance receptor binding and enzyme inhibition potency .
Compound Name | Molecular Formula | Molar Mass | Key Features |
---|---|---|---|
This compound | C15H20N2O2 | 262.35 g/mol | Piperidine ring with benzyl and acetic acid moieties |
[(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid | C14H19N2O2 | 228.29 g/mol | Contains an acetyl group instead of benzyl |
[(1-Benzyl-piperidin-3-ylmethyl)-methyl-amino]-acetic acid | C15H20N2O2 | 262.35 g/mol | Variation in piperidine position |
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-17(13-16(19)20)11-15-7-9-18(10-8-15)12-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCABWKIPXYICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CC2=CC=CC=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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